2-(3-Hydroxypropyl)pyridazin-3-one
Description
2-(3-Hydroxypropyl)pyridazin-3-one is a pyridazinone derivative characterized by a hydroxypropyl substituent at the 2-position of the pyridazin-3-one core. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.
Properties
IUPAC Name |
2-(3-hydroxypropyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-2-5-9-7(11)3-1-4-8-9/h1,3-4,10H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLIWESLHHFYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxypropyl)pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . One common method includes cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods: Industrial production methods for pyridazinone derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxypropyl)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at different positions on the pyridazinone ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-Hydroxypropyl)pyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antihypertensive and cardiotonic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyridazinone Derivatives
Pyridazinone derivatives exhibit diverse pharmacological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of 2-(3-Hydroxypropyl)pyridazin-3-one and related compounds:
Table 1: Key Pyridazinone Derivatives and Their Properties
Key Comparisons
Solubility and Polarity: The 3-hydroxypropyl group in this compound likely increases aqueous solubility compared to lipophilic analogs like 6-phenylpyridazin-3(2H)-one . This aligns with trends observed in cannabinoid derivatives, where hydroxyalkyl chains improve water solubility and receptor binding . In contrast, 4-aminopyridazin-3(2H)-one exhibits polarity via its amino group but lacks the extended alkyl chain, limiting its membrane permeability .
Synthetic Accessibility: N-Alkylation of pyridazinones (e.g., using alkyl halides and K₂CO₃ in acetone ) is a common route for introducing substituents. The hydroxypropyl group may require protective strategies to avoid side reactions during synthesis.
Research Findings and Limitations
Synthetic Challenges :
- The hydroxypropyl group necessitates careful handling to prevent oxidation or undesired cyclization. highlights the use of anhydrous conditions for N-alkylation, which may apply here .
Biological Implications: Hydroxyalkyl chains in pyridazinones could enhance binding to hydrophilic pockets in enzymes or receptors. For example, synthetic cannabinoids with hydroxypropyl groups show high affinity for CB1R , suggesting analogous pyridazinones might interact with similar targets.
Data Gaps: No direct pharmacological data for this compound is available in the provided evidence. Comparisons are extrapolated from structural analogs and related heterocycles.
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